molecular formula C12H13BrN2O3 B2954275 1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2094587-71-8

1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2954275
CAS No.: 2094587-71-8
M. Wt: 313.151
InChI Key: OAZZGUWMQHMYQH-UHFFFAOYSA-N
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Description

The compound “1-[4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one” is an organic compound . It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of the compound has been determined by various analytical techniques . The InChI code for the compound is 1S/C9H11BrN2O2.ClH/c10-8-2-1-7 (14-8)9 (13)12-5-3-11-4-6-12;/h1-2,11H,3-6H2;1H . The molecular weight of the compound is 295.56 .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . . The compound has a molecular weight of 295.56 .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-2-11(16)14-5-7-15(8-6-14)12(17)9-3-4-10(13)18-9/h2-4H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZZGUWMQHMYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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